molecular formula C10H12N4O2 B11883444 Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate

Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate

Cat. No.: B11883444
M. Wt: 220.23 g/mol
InChI Key: BGVLMQOBBJGRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired pyrrolo[3,4-d]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,4-d]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and bioavailability, making it a promising candidate for drug development .

Biological Activity

Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique pyrrolopyrimidine core structure characterized by an amino group at the 4-position and a carboxylate moiety at the 7-position. The molecular formula is C10H12N4O2C_{10}H_{12}N_4O_2 with a molecular weight of approximately 220.23 g/mol. This structural arrangement contributes to its reactivity and biological profile.

The primary biological activity of this compound lies in its role as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are crucial for cell cycle regulation; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Inhibition of CDKs

Studies indicate that this compound selectively inhibits CDK2 and TRKA, which are involved in various signaling pathways related to cancer proliferation. By disrupting these pathways, the compound may effectively induce apoptosis in tumor cells, making it a promising candidate for anticancer therapies .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound across various cancer cell lines:

Cell Line Growth Inhibition (%) IC50 (µM)
HOP-92 (Lung Carcinoma)71.80.22
NCI-H460 (Lung Carcinoma)66.120.89
ACHN (Renal Carcinoma)66.02Not specified

In these studies, the compound exhibited significant growth inhibition rates, suggesting its effectiveness against multiple types of cancer cells .

Cell Cycle Analysis

Further investigations into the cell cycle effects revealed that treatment with this compound resulted in:

Cell Cycle Phase Control (%) Treated (%)
G0–G157.0884.36
S29.3311.49
G2/M13.594.15

These results indicate a notable arrest in the G0–G1 phase of the cell cycle upon treatment, further supporting its potential as an anticancer agent .

Case Studies

  • In Vitro Studies on Renal Carcinoma : In a study involving renal carcinoma cell line RFX 393, this compound demonstrated enhanced cytotoxicity compared to control treatments, underscoring its selective targeting of cancerous cells while sparing normal cells .
  • Molecular Docking Studies : Computational studies have shown that the compound binds effectively to CDK2 and TRKA active sites, indicating strong interactions that may enhance its inhibitory effects against these kinases .

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

ethyl 4-amino-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C10H12N4O2/c1-3-16-10(15)8-7-6(4-14(8)2)9(11)13-5-12-7/h4-5H,3H2,1-2H3,(H2,11,12,13)

InChI Key

BGVLMQOBBJGRPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CN1C)C(=NC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.